molecular formula C26H40BF4P2Rh- B12443080 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate

1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No.: B12443080
M. Wt: 604.3 g/mol
InChI Key: ZUMNNKGIZSDCBZ-UHFFFAOYSA-N
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Description

1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate is a chiral catalyst used in various asymmetric hydrogenation reactions. This compound is known for its high efficiency and selectivity in producing enantiomerically pure products, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the reaction of 1,2-bis[(2R,5R)-2,5-dimethylphospholano]benzene with rhodium(I) cyclooctadiene chloride dimer in the presence of a tetrafluoroborate salt. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the rhodium complex. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate primarily undergoes asymmetric hydrogenation reactions. It is also involved in other types of reactions such as:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are enantiomerically pure compounds, which are valuable in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in asymmetric hydrogenation reactions to produce enantiomerically pure compounds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the production of chiral drugs, which require high enantiomeric purity for efficacy and safety.

    Industry: Applied in the manufacture of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center to the substrate, followed by the transfer of hydrogen atoms to the substrate in a stereoselective manner. The chiral phospholano ligands play a crucial role in determining the enantioselectivity of the reaction by creating a chiral environment around the rhodium center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its high efficiency and selectivity in asymmetric hydrogenation reactions. The specific arrangement of the chiral phospholano ligands provides a distinct chiral environment that enhances the enantioselectivity of the reactions it catalyzes .

Properties

IUPAC Name

cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28P2.C8H12.BF4.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMNNKGIZSDCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40BF4P2Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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